molecular formula C15H15FIN3O3 B1194259 Pimasertib CAS No. 1236699-92-5

Pimasertib

Cat. No. B1194259
M. Wt: 431.2
InChI Key: VIUAUNHCRHHYNE-JTQLQIEISA-N
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Description

Pimasertib operates by targeting the MAPK signaling pathway, which plays a crucial role in cell division and survival. Its inhibition has shown promising results in hindering cancer cell proliferation and inducing apoptosis in tumor cells. Given its mechanism of action, pimasertib has been explored as a therapeutic option for tumors with dysregulated MAPK pathway activity, including those with mutations in components upstream of MEK, such as KRAS and BRAF.

Synthesis Analysis

The synthesis of pimasertib involves complex organic reactions, aimed at producing a molecule capable of selectively inhibiting MEK1/2. While specific details of its synthesis are proprietary, the process likely involves multi-step organic synthesis techniques, focusing on achieving high purity and yield. The synthesis must ensure the molecule's structural integrity, especially its kinase inhibition domain, to maintain its biological efficacy.

Molecular Structure Analysis

Pimasertib is characterized by a specific molecular structure that allows it to bind with high affinity to MEK1/2, inhibiting its activity. The molecule is designed to fit into the ATP-binding pocket of MEK1/2, preventing the phosphorylation of downstream targets in the MAPK pathway. The precise interaction between pimasertib and MEK1/2 is crucial for its inhibitory effect, and alterations in its molecular structure could significantly impact its therapeutic potential.

Chemical Reactions and Properties

Pimasertib undergoes various chemical reactions and transformations in the body, leading to the formation of metabolites. A study has identified a novel phosphoethanolamine conjugate on the propanediol moiety of pimasertib, a metabolite not previously described for pharmaceutical agents. This finding suggests that pimasertib's metabolism involves unique pathways that may influence its pharmacokinetic and pharmacodynamic profiles (Scheible et al., 2017).

Scientific Research Applications

  • Metabolism in Solid Tumors : Pimasertib shows potential in treating solid tumors. A study found that it undergoes biotransformation, resulting in different metabolites, indicating its complex interaction within the human body (Scheible et al., 2017).

  • Effectiveness in Metastatic Melanoma : Pimasertib has demonstrated effectiveness in treating metastatic melanoma, particularly in tumors with BRAF and NRAS mutations. This suggests its potential as a targeted therapy for specific cancer types (Lebbé et al., 2020).

  • Combination with FOLFIRI for Colorectal Cancer : Combining Pimasertib with FOLFIRI has been investigated as a treatment for KRAS mutated metastatic colorectal cancer. However, dose escalation was limited by toxicity, suggesting the need for careful management of dosing (Macarulla et al., 2012).

  • Comparative Studies with Dacarbazine : A study comparing Pimasertib with dacarbazine in unresectable NRAS-mutated cutaneous melanoma found improved progression-free survival with Pimasertib. However, it also showed a higher frequency of serious adverse events (Lebbé et al., 2020).

  • Synergy with PI3K-delta and BTK Inhibitors in Lymphoma Models : Pimasertib has shown synergistic effects with PI3K-delta and BTK inhibitors in lymphoma models, indicating its potential use in combination therapies for treating lymphomas (Gaudio et al., 2015).

  • Pharmacokinetics and Bioavailability : A study on the pharmacokinetics of Pimasertib revealed its high absolute bioavailability and unique metabolic pathway in cancer patients. This information is crucial for optimizing its clinical use (von Richter et al., 2016).

  • Application in Pancreatic Cancer : Pimasertib combined with gemcitabine has been tested in metastatic pancreatic cancer. However, the results did not indicate significant treatment benefits over placebo (Van Cutsem et al., 2018).

  • Safety and Efficacy in Combination Therapies : Another study highlights the need to identify the optimal dose and dosing regimen of Pimasertib, especially when combined with other approved therapies, due to occurrences of toxicity (Srinivas, 2018).

properties

IUPAC Name

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUAUNHCRHHYNE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FIN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152870
Record name AS 703026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pimasertib

CAS RN

1204531-26-9, 1236699-92-5
Record name AS 703026
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204531269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimasertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236699925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14904
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AS 703026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON9RK82AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,320
Citations
E Van Cutsem, M Hidalgo, JL Canon… - … Journal of Cancer, 2018 - Wiley Online Library
… for pimasertib/gemcitabine and placebo/gemcitabine respectively, but there was a higher incidence of ocular events with pimasertib/… with first‐line pimasertib plus gemcitabine compared …
Number of citations: 81 onlinelibrary.wiley.com
C Lebbé, C Dutriaux, T Lesimple, W Kruit, J Kerger… - Cancers, 2020 - mdpi.com
… of pimasertib (MEK… pimasertib (60 mg; oral twice-daily) or DTIC (1000 mg/m 2 ; intravenously) on Day 1 of each 21-day cycle. Patients progressing on DTIC could crossover to pimasertib…
Number of citations: 36 www.mdpi.com
E Martinelli, T Troiani, E D'Aiuto… - … journal of cancer, 2013 - Wiley Online Library
… Following pimasertib treatment, cancer cell lines were classified as pimasertib‐sensitive (IC 50 for cell growth inhibition of 0.001 µM) or pimasertib‐resistant. Evaluation of basal gene …
Number of citations: 104 onlinelibrary.wiley.com
VA de Weger, M de Jonge, MHG Langenberg… - British journal of …, 2019 - nature.com
… The MTD for pimasertib monotherapy using either a QD or a twice daily (BID) regimen is 90 … dose of pimasertib monotherapy was determined at 60 mg BID. Pimasertib was investigated …
Number of citations: 47 www.nature.com
AM Schram, L Gandhi, MM Mita, L Damstrup… - British journal of …, 2018 - nature.com
… The MTD was pimasertib 90 mg and voxtalisib 70 mg daily. Based on the safety profile, the recommended phase 2 dose (RP2D) was pimasertib 60 mg and voxtalisib 70 mg. The most …
Number of citations: 65 www.nature.com
E Gaudio, C Tarantelli, I Kwee, C Barassi… - Annals of …, 2016 - Elsevier
… of the MEK1/2 inhibitor pimasertib as single agent and in … Strong synergism was observed with pimasertib combined with the … treating DLBCL xenografts with pimasertib and ibrutinib. …
Number of citations: 30 www.sciencedirect.com
C Lebbé, A Italiano, N Houédé, A Awada, P Aftimos… - Targeted …, 2021 - Springer
… Results from this phase I study indicate that pimasertib has clinical activity in patients with locally advanced/metastatic melanoma, particularly BRAF- and NRAS-mutated tumors, at …
Number of citations: 10 link.springer.com
O von Richter, G Massimini, H Scheible… - British Journal of …, 2016 - Wiley Online Library
… followed by an intravenous (iv) tracer dose of [ 14 C]pimasertib 2 μg (… pimasertib capsules spiked with 2.6 MBq of [ 14 C]pimasertib. Patients received 60 mg oral unlabelled pimasertib …
Number of citations: 19 bpspubs.onlinelibrary.wiley.com
RC Arend, AM Davis, P Chimiczewski, DM O'Malley… - Gynecologic …, 2020 - Elsevier
… (60 mg) and SAR (70 mg) in the morning followed by pimasertib … the pimasertib monotherapy, they were treated with pimasertib (60 mg) and SAR placebo in the morning and pimasertib …
Number of citations: 36 www.sciencedirect.com
RS Heist, L Gandhi, G Shapiro, NA Rizvi, HA Burris… - 2013 - ascopubs.org
2530 Background: PI3K/mTOR and MAPK signaling pathways are often deregulated in tumors. Simultaneous inhibition of these pathways with the MEK1/2 inhibitor, pimasertib, plus the …
Number of citations: 37 ascopubs.org

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